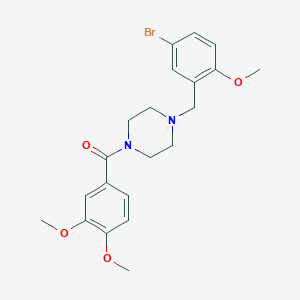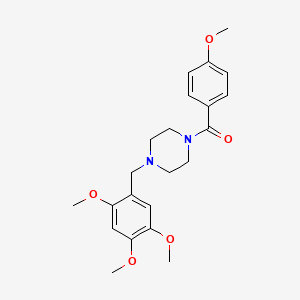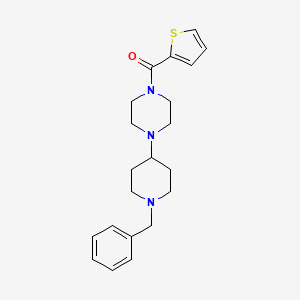
1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine
説明
1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has garnered significant interest in the scientific research community due to its potential applications in various fields.
科学的研究の応用
1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively for its potential applications in various fields. In the field of neuroscience, it has been shown to have potential as a treatment for depression and anxiety disorders. It has also been studied for its potential use as an anti-addictive agent for drugs such as cocaine and nicotine.
In the field of oncology, this compound has been shown to have potential as a chemotherapeutic agent for the treatment of various cancers, including breast cancer and lung cancer.
作用機序
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels, leading to changes in neuronal excitability.
実験室実験の利点と制限
One of the main advantages of using 1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its potent and selective activity on various neurotransmitter systems and ion channels. This makes it a useful tool for studying the role of these systems in various physiological and pathological processes.
However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are numerous future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(2-thienylcarbonyl)piperazine. Some potential areas of focus include:
1. Further elucidation of the compound's mechanism of action and its effects on various neurotransmitter systems and ion channels.
2. Exploration of the compound's potential as a treatment for various psychiatric and neurological disorders, including depression, anxiety, and addiction.
3. Investigation of the compound's potential as a chemotherapeutic agent for various types of cancer.
4. Development of new analogs and derivatives of the compound with improved potency, selectivity, and safety profiles.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for scientific research applications. Its potent and selective activity on various neurotransmitter systems and ion channels make it a useful tool for studying the role of these systems in various physiological and pathological processes. However, careful dosing and monitoring are required to ensure the safety of lab animals and researchers. Numerous future directions for research on this compound exist, including further elucidation of its mechanism of action and exploration of its potential as a treatment for various disorders.
特性
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(20-7-4-16-26-20)24-14-12-23(13-15-24)19-8-10-22(11-9-19)17-18-5-2-1-3-6-18/h1-7,16,19H,8-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWZXAJVCWWPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-chlorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B3464196.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464204.png)
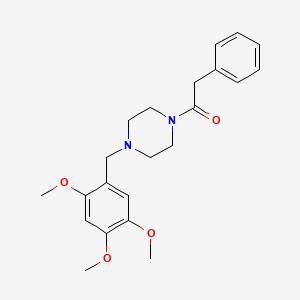
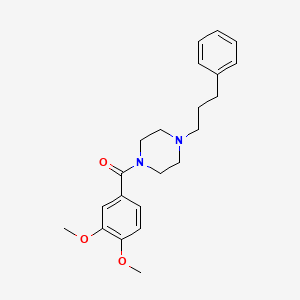
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B3464237.png)


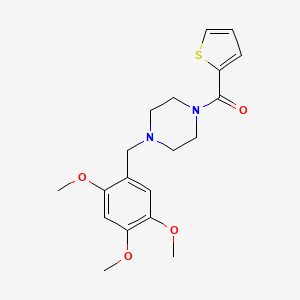

![2,6-dimethoxy-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3464273.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B3464279.png)
